molecular formula C7H8FNO B1444390 1-(5-Fluoropyridin-2-yl)ethanol CAS No. 915720-55-7

1-(5-Fluoropyridin-2-yl)ethanol

Cat. No.: B1444390
CAS No.: 915720-55-7
M. Wt: 141.14 g/mol
InChI Key: JBQSVZVXLQDZRX-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8FNO It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethanol group at the 2-position

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQSVZVXLQDZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915720-55-7
Record name 1-(5-fluoropyridin-2-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Fluoropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 5-fluoro-2-chloropyridine, with an appropriate nucleophile like ethanol. The reaction typically occurs under basic conditions, using reagents such as potassium carbonate or sodium hydroxide, and is carried out in a suitable solvent like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 1-(5-fluoropyridin-2-yl)acetaldehyde or 1-(5-fluoropyridin-2-yl)acetic acid.

    Reduction: Formation of 1-(5-fluoropyridin-2-yl)ethane.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Drug Development

1-(5-Fluoropyridin-2-yl)ethanol serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Case Study: Anticancer Activity
Research has shown that compounds derived from this compound exhibit significant anticancer properties. For instance, derivatives have been found to induce apoptosis in cancer cells through the modulation of cell signaling pathways, making them promising candidates for further development as anticancer agents.

Table 1: Anticancer Activity of Derivatives

Compound NameActivity TypeMechanism of Action
This compoundAnticancerModulation of apoptosis pathways
2-(5-Fluoropyridin-2-yl)-pyrazolesAnticancerInhibition of tumor growth
N-(5-Fluoropyridin-2-yl)-analogsNeuroprotectiveInteraction with mGlu receptors

Neurological Applications

The compound has also been explored for its potential in treating neurodegenerative disorders. Its ability to interact with glutamate receptors suggests that it may modulate neurotransmitter pathways, which could be beneficial in conditions such as Alzheimer's disease .

Case Study: Neuroprotective Properties
In preclinical studies, analogs of this compound have demonstrated protective effects against neuronal damage, indicating their potential use in therapies aimed at neuroprotection .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The fluorinated pyridine moiety enhances its efficacy against bacterial strains resistant to conventional antibiotics, suggesting its utility in developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy

Pathogen TypeCompound TestedEfficacy
Gram-positive bacteriaThis compoundModerate
Gram-negative bacteriaDerivatives of the compoundHigh
FungiAnalog compoundsVariable

Materials Science Applications

In addition to its biological applications, this compound is being investigated for its role in materials science. It can serve as a precursor for synthesizing advanced materials with specific properties, including polymers and nanomaterials.

Case Study: Development of New Materials
The compound has been utilized in the synthesis of novel polymeric materials that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)ethanol can be compared with other fluorinated pyridines, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of the fluorine atom’s position on the pyridine ring.

Biological Activity

1-(5-Fluoropyridin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its interactions with biological targets, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C7_7H8_8FN
  • Molecular Weight : 139.14 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its role as a modulator of enzyme activity and receptor binding.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been noted to inhibit kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. In vitro studies have shown that substitutions at the 5-position of the pyridine ring enhance the potency of KMO inhibition, with reported pIC50 values around 8.0 in cellular assays .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: KMO Inhibition and Neuroprotection

In a preclinical study, this compound was administered to rats subjected to acute pancreatitis. The results showed a reduction in plasma levels of harmful metabolites and an increase in protective metabolites, indicating a neuroprotective effect through KMO inhibition .

Parameter Control Group Treatment Group Statistical Significance
Plasma Kynurenine LevelsHighLowp < 0.05
Protective Metabolite LevelsLowHighp < 0.01

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity that warrants further exploration for clinical applications .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Modulation : By inhibiting KMO, it alters the kynurenine pathway, which is crucial in neuroinflammation and neuroprotection.
  • Receptor Binding : The compound shows affinity for various receptors, potentially influencing neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1-(5-Fluoropyridin-2-yl)ethanol

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